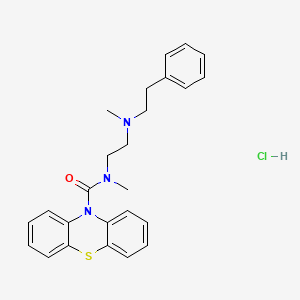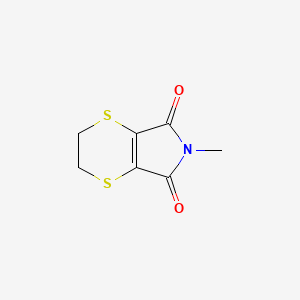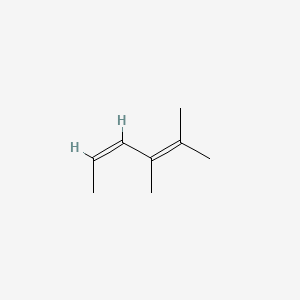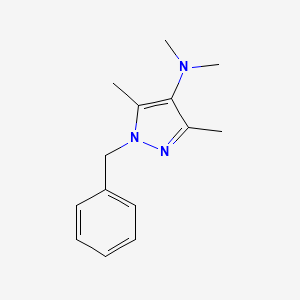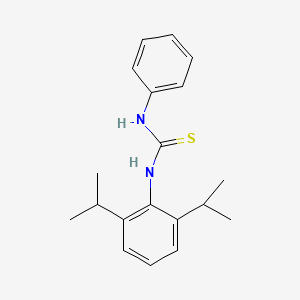
2-Benzofuran-1,3-dione;furan-2,5-dione;propane-1,2-diol;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Benzofuran-1,3-dione; furan-2,5-dione; propane-1,2-diol; styrene” is a complex mixture of four distinct chemical entities. Each of these components has unique properties and applications in various fields.
2-Benzofuran-1,3-dione:
Furan-2,5-dione:
Propane-1,2-diol:
Styrene: is a monomer used in the production of polystyrene and various copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-Benzofuran-1,3-dione
-
Furan-2,5-dione
-
Propane-1,2-diol
Hydration of propylene oxide: This method involves the reaction of propylene oxide with water under acidic or basic conditions.
-
Styrene
Dehydrogenation of ethylbenzene: This is the primary industrial method, where ethylbenzene is dehydrogenated in the presence of iron oxide catalysts.
Industrial Production Methods
2-Benzofuran-1,3-dione: and furan-2,5-dione are produced on a large scale using continuous flow reactors to ensure high yield and purity
Propane-1,2-diol: is produced in large quantities using batch or continuous reactors.
Styrene: is produced in large-scale dehydrogenation units with efficient heat recovery systems.
Chemical Reactions Analysis
Types of Reactions
-
2-Benzofuran-1,3-dione
Hydrolysis: Reacts with water to form phthalic acid.
Esterification: Reacts with alcohols to form esters.
-
Furan-2,5-dione
Hydrolysis: Reacts with water to form maleic acid.
Diels-Alder Reaction: Acts as a dienophile in Diels-Alder reactions to form cyclic compounds.
-
Propane-1,2-diol
Oxidation: Can be oxidized to form lactic acid or pyruvic acid.
Esterification: Reacts with acids to form esters.
-
Styrene
Polymerization: Undergoes free radical polymerization to form polystyrene.
Copolymerization: Can copolymerize with other monomers like acrylonitrile and butadiene.
Common Reagents and Conditions
2-Benzofuran-1,3-dione: Water, alcohols, and catalysts like sulfuric acid for esterification.
Furan-2,5-dione: Water, dienes for Diels-Alder reactions.
Propane-1,2-diol: Oxidizing agents like potassium permanganate.
Styrene: Radical initiators like benzoyl peroxide for polymerization.
Major Products
2-Benzofuran-1,3-dione: Phthalic acid, esters.
Furan-2,5-dione: Maleic acid, cyclic adducts.
Propane-1,2-diol: Lactic acid, esters.
Styrene: Polystyrene, copolymers.
Scientific Research Applications
Chemistry
2-Benzofuran-1,3-dione: Used in the synthesis of dyes, pigments, and as a reagent in organic synthesis.
Furan-2,5-dione: Used in the synthesis of unsaturated polyester resins and as a dienophile in organic synthesis.
Biology and Medicine
Propane-1,2-diol: Used as a solvent in pharmaceuticals and as a humectant in cosmetics.
Styrene: Used in the production of medical devices and packaging materials.
Industry
2-Benzofuran-1,3-dione: Used in the production of plasticizers and resins.
Furan-2,5-dione: Used in the production of coatings and adhesives.
Propane-1,2-diol: Used in the production of antifreeze and as a solvent in the food industry.
Styrene: Used in the production of insulation materials and automotive parts.
Mechanism of Action
2-Benzofuran-1,3-dione: Acts as an electrophile in reactions, forming adducts with nucleophiles.
Furan-2,5-dione: Acts as a dienophile in Diels-Alder reactions, forming cyclic adducts.
Propane-1,2-diol: Acts as a solvent, stabilizing various compounds in solution.
Styrene: Undergoes free radical polymerization, forming long polymer chains.
Comparison with Similar Compounds
2-Benzofuran-1,3-dione: Similar to phthalic acid and phthalimide, but more reactive due to its anhydride form.
Furan-2,5-dione: Similar to succinic anhydride, but more reactive due to the presence of a double bond.
Propane-1,2-diol: Similar to ethylene glycol, but less toxic and more versatile.
Properties
CAS No. |
26182-24-1 |
|---|---|
Molecular Formula |
C23H22O8 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;furan-2,5-dione;propane-1,2-diol;styrene |
InChI |
InChI=1S/C8H4O3.C8H8.C4H2O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H;2-7H,1H2;1-2H;3-5H,2H2,1H3 |
InChI Key |
OWPZHZLFHYVGTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C=CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O |
Related CAS |
26182-24-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


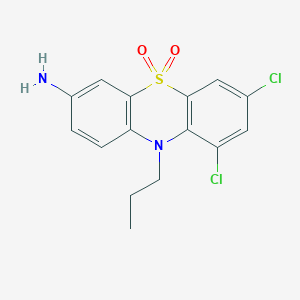
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)

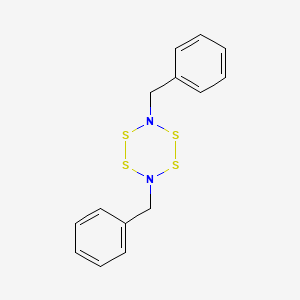
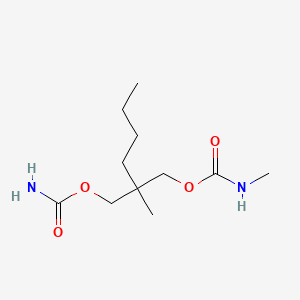
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
